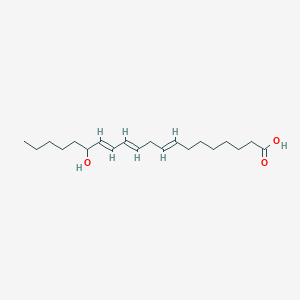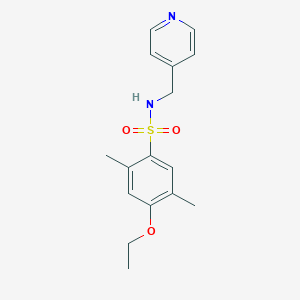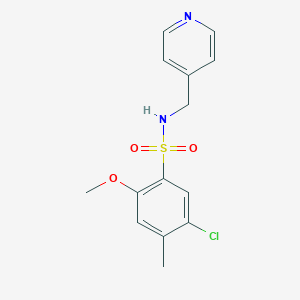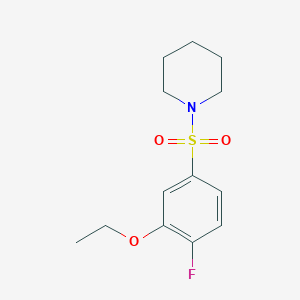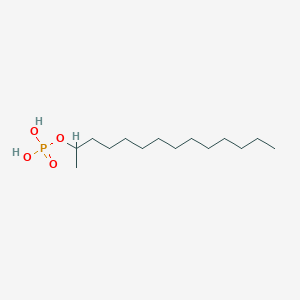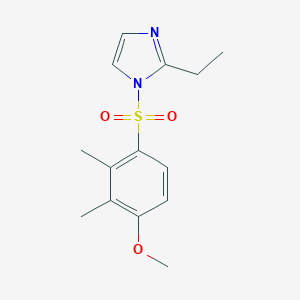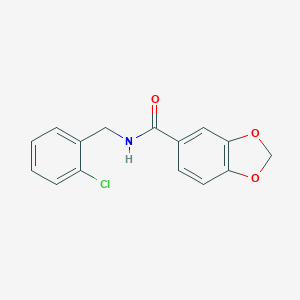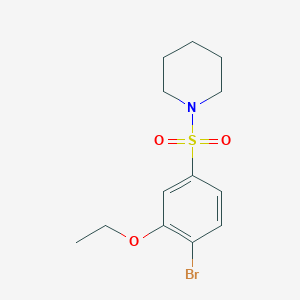
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEBS and is widely used in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of DEBS is not well understood. However, it is believed that DEBS acts as a nucleophile in various chemical reactions. The sulfonate group in DEBS is known to be a good leaving group, which makes it an ideal reagent for various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DEBS. However, it has been reported that DEBS is not toxic to cells and does not cause any significant adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DEBS in lab experiments is its high reactivity and selectivity. DEBS is also relatively easy to handle and store. However, the limitations of using DEBS include its high cost and limited availability.
Direcciones Futuras
DEBS has a wide range of potential applications in various fields. Some of the future directions for research on DEBS include the development of new synthetic methods, the synthesis of new organic compounds using DEBS as a reagent, and the investigation of its potential applications in the field of medicine. Additionally, further research is needed to understand the mechanism of action of DEBS and its potential environmental impact.
Métodos De Síntesis
The synthesis of DEBS involves the reaction of 2,5-dimethylphenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DEBS as a white solid.
Aplicaciones Científicas De Investigación
DEBS has been extensively used as a reagent in chemical synthesis to produce various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. DEBS has also been used in the synthesis of fluorescent dyes and in the production of liquid crystals.
Propiedades
Fórmula molecular |
C16H18O4S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-19-14-7-9-15(10-8-14)21(17,18)20-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3 |
Clave InChI |
GGEWSFJPHKEAIA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



